2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid
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Overview
Description
2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethyl group, a fluorine atom, and an amino group attached to a pentanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with cyclopropylmethyl halide, followed by fluorination and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Known for its use in CO2 capture and as a building block in organic synthesis.
2-Amino-2-methyl-1,3-propanediol: Utilized in the production of pharmaceuticals and as a chemical intermediate.
Cyclopropylmethylamine: Employed in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
2-Amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid stands out due to the presence of the fluorine atom, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. The cyclopropylmethyl group also contributes to the compound’s rigidity and resistance to enzymatic degradation, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C9H16FNO2 |
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Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-amino-2-(cyclopropylmethyl)-5-fluoropentanoic acid |
InChI |
InChI=1S/C9H16FNO2/c10-5-1-4-9(11,8(12)13)6-7-2-3-7/h7H,1-6,11H2,(H,12,13) |
InChI Key |
BOSZUFACRPIQCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CCCF)(C(=O)O)N |
Origin of Product |
United States |
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